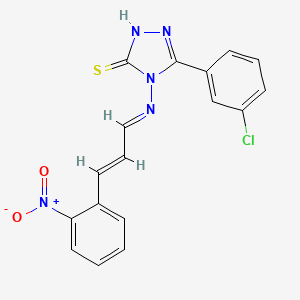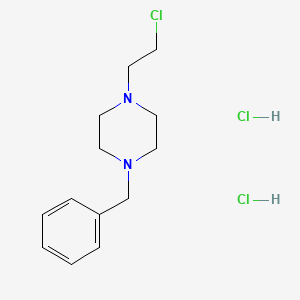
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to various substituted derivatives .
Scientific Research Applications
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can participate in alkylation reactions, leading to modifications of nucleophilic sites in biological molecules. This can result in changes to the structure and function of proteins, DNA, and other cellular components .
Comparison with Similar Compounds
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the chloroethyl group, resulting in different chemical reactivity and applications.
4-(2-Chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring, leading to different biological and chemical properties.
1-Amino-4-(2-hydroxyethyl)piperazine:
These comparisons highlight the unique features of this compound, particularly its chloroethyl group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C13H21Cl3N2 |
|---|---|
Molecular Weight |
311.7 g/mol |
IUPAC Name |
1-benzyl-4-(2-chloroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2;2*1H |
InChI Key |
VWWKNSXBXBBKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCl)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




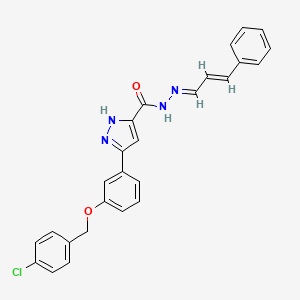
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
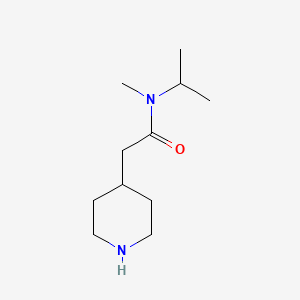
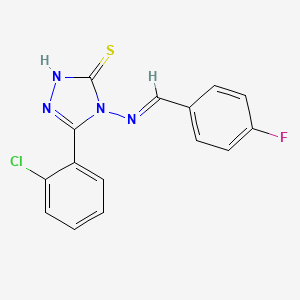
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)

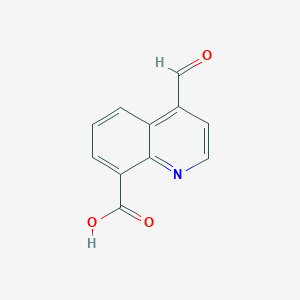
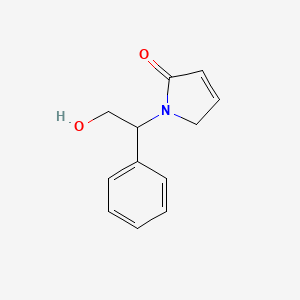
![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
